molecular formula C17H22O6 B592658 2-(7-Carboxy-4-methylheptoxy)carbonylbenzoic acid CAS No. 936022-02-5

2-(7-Carboxy-4-methylheptoxy)carbonylbenzoic acid

Cat. No. B592658
CAS RN: 936022-02-5
M. Wt: 322.357
InChI Key: IGGGGTKTEAEHSG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Carboxylic acids, such as “2-(7-Carboxy-4-methylheptoxy)carbonylbenzoic acid”, can undergo various reactions. Their reactivity can be enhanced in the presence of a strong acid such as HCl or H2SO4. The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .

Safety and Hazards

The safety data sheet (SDS) for “2-(7-Carboxy-4-methylheptoxy)carbonylbenzoic acid” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

2-(7-carboxy-4-methylheptoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGGGTKTEAEHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009359
Record name 2-{[(7-carboxy-4-methylheptyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-(7-carboxy-4-methylheptyl) Phthalate

CAS RN

936022-02-5
Record name 2-{[(7-carboxy-4-methylheptyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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